molecular formula C11H11Cl2NO B13877056 1-(6,8-dichloro-3,4-dihydro-2H-quinolin-1-yl)ethanone

1-(6,8-dichloro-3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B13877056
M. Wt: 244.11 g/mol
InChI Key: QLZJANCLNDUQBG-UHFFFAOYSA-N
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Description

1-(6,8-dichloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,8-dichloro-3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,8-dichloro-2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6,8-dichloro-3,4-dihydro-2H-quinolin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the quinoline ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6,8-dichloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(6,8-dichloro-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
  • 1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone
  • 1-(6,8-dichloro-3,4-dihydro-2H-quinolin-1-yl)propanone

Uniqueness

1-(6,8-dichloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is unique due to the presence of two chlorine atoms at positions 6 and 8 of the quinoline ring. This substitution pattern can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

1-(6,8-dichloro-3,4-dihydro-2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C11H11Cl2NO/c1-7(15)14-4-2-3-8-5-9(12)6-10(13)11(8)14/h5-6H,2-4H2,1H3

InChI Key

QLZJANCLNDUQBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C1C(=CC(=C2)Cl)Cl

Origin of Product

United States

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